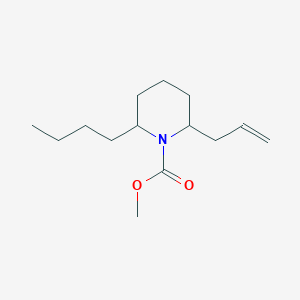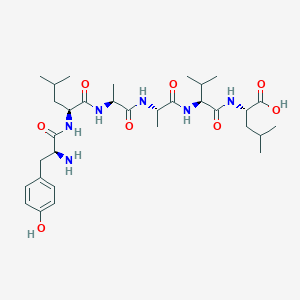
C24H25ClFN3O2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C24H25ClFN3O2 Adoprazine hydrochloride . It is a dopamine D2 receptor antagonist and a 5-HT1A receptor agonist, which makes it a potential antipsychotic drug .
Métodos De Preparación
Formation of the core structure: This involves the construction of the main molecular framework through a series of chemical reactions.
Functional group modifications: Introduction of specific functional groups such as chlorine, fluorine, and nitrogen-containing groups.
Purification and crystallization: The final product is purified and crystallized to obtain the desired compound in its pure form.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
Adoprazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Adoprazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of dopamine D2 receptor antagonists and 5-HT1A receptor agonists.
Biology: It is used in research to understand the role of dopamine and serotonin receptors in various biological processes.
Medicine: It is being investigated as a potential antipsychotic drug for the treatment of conditions such as schizophrenia and bipolar disorder.
Industry: It may be used in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
Adoprazine hydrochloride exerts its effects by acting as a dopamine D2 receptor antagonist and a 5-HT1A receptor agonist. This means that it blocks the action of dopamine at the D2 receptors and activates the serotonin 5-HT1A receptors. The molecular targets and pathways involved include the dopaminergic and serotonergic systems, which play a crucial role in regulating mood, cognition, and behavior .
Comparación Con Compuestos Similares
Adoprazine hydrochloride can be compared with other similar compounds such as:
Cetirizine: A second-generation antihistamine used to treat allergic rhinitis and urticaria.
Levocetirizine: A selective histamine H1 antagonist used to treat allergic symptoms.
While these compounds share some similarities in their chemical structure, Adoprazine hydrochloride is unique in its dual action as a dopamine D2 receptor antagonist and a 5-HT1A receptor agonist, making it a potential candidate for antipsychotic therapy.
Propiedades
Fórmula molecular |
C24H25ClFN3O2 |
|---|---|
Peso molecular |
441.9 g/mol |
Nombre IUPAC |
1-(2-chlorobenzoyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H25ClFN3O2/c1-15-18(20-14-17(26)6-7-22(20)28-15)8-11-27-23(30)16-9-12-29(13-10-16)24(31)19-4-2-3-5-21(19)25/h2-7,14,16,28H,8-13H2,1H3,(H,27,30) |
Clave InChI |
GSALTRLJSBTHGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12615079.png)
![1-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrazolo[3,4-f]isoquinoline](/img/structure/B12615081.png)
![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-naphthalen-2-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12615092.png)
![Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12615107.png)
![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B12615120.png)
![6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12615125.png)
![N-[(Furan-2-yl)methyl]-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12615127.png)

![N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide](/img/structure/B12615132.png)

![2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12615142.png)
![9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B12615145.png)
![5-benzyl-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615148.png)
